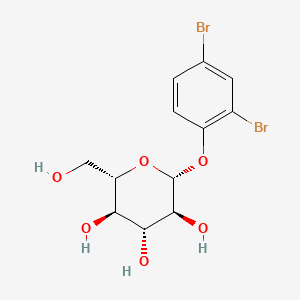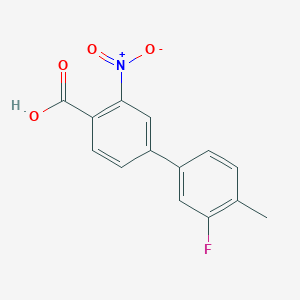
Buphedrone-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buphedrone-d3 Hydrochloride is a synthetic cathinone and stimulant. It is a deuterated analog of Buphedrone, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as a stable-labeled internal standard for quantitation of Buphedrone Ephedrine Metabolite levels in various matrices by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for applications in clinical toxicology, forensic analysis, and urine drug testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Buphedrone-d3 Hydrochloride involves the incorporation of deuterium atoms into the Buphedrone molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ephedrine or pseudoephedrine.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents or solvents.
Ketone Formation: The deuterated precursor is then oxidized to form the corresponding ketone.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ketone with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of the precursor are deuterated using deuterated reagents.
Oxidation and Purification: The deuterated precursor is oxidized, and the resulting ketone is purified using techniques such as recrystallization or chromatography.
Hydrochloride Salt Formation: The purified ketone is reacted with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Buphedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Buphedrone-d3 Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantitation of Buphedrone and its metabolites.
Biology: Studied for its effects on biological systems, including its neurotoxic and hepatotoxic effects.
Medicine: Investigated for its potential therapeutic applications and its role in drug metabolism studies.
Industry: Used in forensic analysis and toxicology for the detection of Buphedrone in biological samples
Mécanisme D'action
Buphedrone-d3 Hydrochloride exerts its effects by interacting with the central nervous system. It primarily acts as a stimulant by increasing the levels of monoamines (dopamine, norepinephrine, and serotonin) in the brain. This is achieved through the inhibition of monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and triggers apoptotic and necrotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buphedrone: The non-deuterated analog of Buphedrone-d3 Hydrochloride.
Methamphetamine: Shares structural similarities but differs by the presence of a β-ketone group in Buphedrone.
Cathinone: A naturally occurring compound related to Buphedrone.
N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and make it suitable as an internal standard in analytical applications. Its deuterated nature allows for precise quantitation and differentiation from non-deuterated analogs in complex biological matrices .
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
216.72 g/mol |
Nom IUPAC |
1-phenyl-2-(trideuteriomethylamino)butan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H/i2D3; |
Clé InChI |
WJQBARDMJLAIJX-MUTAZJQDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(CC)C(=O)C1=CC=CC=C1.Cl |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)

![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride](/img/structure/B15294498.png)
![4'-Methyl[2,2'-bipyridine]-4-carbonyl Chloride](/img/structure/B15294506.png)


![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B15294523.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)

![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
